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Compound of Interest

Compound Name: BRD9185

L  Get Quote

Cat. No.: B10822367

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and biological activity of BRD9185, a novel antimalarial candidate. Detailed
experimental protocols for its synthesis and key biological assays are included to facilitate
further research and development.

Chemical Structure and Properties

BRD9185 is an azetidine-2-carbonitrile derivative with the IUPAC name (2S,3S,4S)-3-[4-[3,4-
bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-
carboxamide. Its chemical properties are summarized below.

Property Value

CAS Number 2057420-29-6
Molecular Formula C23H21FsN302
Molecular Weight 485.42 g/mol

Canonical SMILES

CCCN(C(=O)N1--INVALID-LINK--
c2ccc(cc2)c3cec(c(c3)C(F)(F)F)C(F)
(FF">C@HCO)

© 2025 BenchChem. All rights reserved.

1/5 Tech Support


https://www.benchchem.com/product/b10822367?utm_src=pdf-interest
https://www.benchchem.com/product/b10822367?utm_src=pdf-body
https://www.benchchem.com/product/b10822367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Inhibition of Pyrimidine
Biosynthesis

BRD9185 exerts its antimalarial activity by targeting the de novo pyrimidine biosynthesis
pathway, which is essential for the proliferation of the malaria parasite, Plasmodium falciparum.
Specifically, BRD9185 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the
fourth enzyme in this pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate,
a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other
pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting P. falciparum
DHODH (PfDHODH), BRD9185 effectively halts parasite replication.[1]

Figure 1. Inhibition of P. falciparum DHODH by BRD9185.

Quantitative Biological Activity

BRD9185 demonstrates potent and selective activity against the malaria parasite. The
following table summarizes its key in vitro activity metrics.[1]

Assay Target/Organism Metric Value (nM)
Cell-based P. falciparum (Dd2,

] ) ) ) ECso 16
Proliferation multidrug-resistant)

P. falciparum DHODH

Biochemical Inhibition ICso 12
(PfDHODH)
) ] o Human DHODH
Biochemical Inhibition ICso >50,000
(HsDHODH)

Experimental Protocols
Synthesis of BRD9185

The synthesis of BRD9185 is based on the methods reported by Maetani et al.[1] The key
steps involve the construction of the substituted azetidine core followed by functional group
manipulations. The final step in the synthesis of BRD9185 (referred to as compound 27 in the

original publication) is detailed below.
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Synthesis of (2S,3S,4S)-3-(4-(3,4-bis(trifluoromethyl)phenyl)phenyl)-2-cyano-4-
(hydroxymethyl)-N-propylazetidine-1-carboxamide (BRD9185)

» Starting Material: (2S,3S,4S)-3-(4-bromophenyl)-2-cyano-4-(hydroxymethyl)azetidine-1-
carboxylic acid tert-butyl ester.

e Step 1: Suzuki Coupling: To a solution of the starting material in a suitable solvent (e.g., 1,4-
dioxane/water), add (3,4-bis(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.qg.,
Pd(dppf)Cl2), and a base (e.g., K2COs). Heat the mixture under an inert atmosphere until the
reaction is complete as monitored by TLC or LC-MS. After cooling, extract the product with
an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. Purify the crude product by column chromatography.

o Step 2: Boc Deprotection: Dissolve the product from Step 1 in a suitable solvent (e.g.,
dichloromethane) and treat with trifluoroacetic acid at room temperature. Monitor the reaction
until completion. Remove the solvent and excess acid under reduced pressure to yield the
deprotected azetidine intermediate.

o Step 3: Urea Formation: To a solution of the deprotected azetidine in a suitable solvent (e.g.,
dichloromethane) containing a base (e.g., diisopropylethylamine), add propyl isocyanate. Stir
the reaction at room temperature until completion. Purify the crude product by column
chromatography to yield BRD9185.

Note: For detailed reaction conditions, stoichiometry, and characterization data, please refer to
the supporting information of the original publication.[1]

P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Inhibition Assay

The inhibitory activity of BRD9185 against recombinant PfDHODH can be determined using a
spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of
dihydroorotate.[1]

» Reagents and Buffers:

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM KCI, 0.1% Triton X-100.
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[e]

Recombinant PfDHODH (and human DHODH for selectivity).

o

Dihydroorotate (substrate).

[¢]

Coenzyme Qo (electron acceptor).

[¢]

2,6-dichloroindophenol (DCIP) (colorimetric indicator).

BRD9185 stock solution in DMSO.

[e]

e Procedure:

[e]

Add assay buffer to the wells of a 96-well microplate.

o Add serial dilutions of BRD9185 (or DMSO for control) to the wells.

o Add a solution containing PIfDHODH, Coenzyme Qo, and DCIP to each well.

o Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
o Initiate the reaction by adding a solution of dihydroorotate to each well.

o Immediately measure the decrease in absorbance at 600 nm over time using a microplate
reader.

o Calculate the initial reaction rates and determine the ICso value by fitting the dose-
response curve using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BRD9185: A Potent Inhibitor of Plasmodium falciparum
Dihydroorotate Dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822367#what-is-the-chemical-structure-of-
brd9185]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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